Imidazo[1,2-d][1,2,4]thiadiazole
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Overview
Description
Imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a fused ring system containing both nitrogen and sulfur atoms, which contributes to its unique chemical properties and biological activities. The structure of this compound makes it a versatile scaffold for the development of various bioactive molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-d][1,2,4]thiadiazole typically involves the use of 2-mercaptoimidazole as a starting material. This compound undergoes a series of reactions to form the desired heterocyclic structure. One common method involves the regioselective electrophilic iodination at the C-5 position, followed by a Suzuki–Miyaura cross-coupling reaction to introduce various substituents . The reaction conditions for these steps often include the use of palladium catalysts and boronic acids under optimized conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The use of palladium-catalyzed cross-coupling reactions and other well-established organic synthesis techniques ensures the feasibility of large-scale production .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-3 and C-5 positions.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents.
Boronic Acids: Employed in Suzuki–Miyaura reactions to form carbon-carbon bonds.
Major Products: The major products formed from these reactions include various 3,5-disubstituted derivatives of this compound, which have been shown to possess significant biological activities .
Scientific Research Applications
Imidazo[1,2-d][1,2,4]thiadiazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with various molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to modulate enzyme activity and interact with DNA contributes to its broad spectrum of biological activities .
Comparison with Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazole: Another heterocyclic compound with similar biological activities.
Thiazolo[3,2-b][1,2,4]triazole: Known for its antimicrobial and anticancer properties.
Uniqueness: Imidazo[1,2-d][1,2,4]thiadiazole is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical modifications makes it a valuable scaffold for the development of new therapeutic agents .
Properties
CAS No. |
251-99-0 |
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Molecular Formula |
C4H3N3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
imidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C4H3N3S/c1-2-7-3-6-8-4(7)5-1/h1-3H |
InChI Key |
DCTNVDDTRBUYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NSC2=N1 |
Origin of Product |
United States |
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